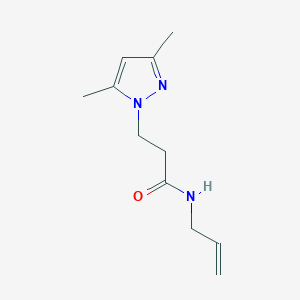

n-Allyl-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanamide

Description

Properties

Molecular Formula |

C11H17N3O |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)-N-prop-2-enylpropanamide |

InChI |

InChI=1S/C11H17N3O/c1-4-6-12-11(15)5-7-14-10(3)8-9(2)13-14/h4,8H,1,5-7H2,2-3H3,(H,12,15) |

InChI Key |

ULOHKBNATXIDMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1CCC(=O)NCC=C)C |

Origin of Product |

United States |

Preparation Methods

Allylation of 3,5-Dimethylpyrazole

In a representative procedure, 3,5-dimethylpyrazole (40 mmol) is dissolved in anhydrous DMF under nitrogen atmosphere. Sodium hydroxide (5 mmol) is added as a base, followed by dropwise addition of allyl bromide (45 mmol) at 60°C. The reaction proceeds for 6–8 hours, yielding 1-allyl-3,5-dimethyl-1H-pyrazole with a purity of >95% after vacuum distillation.

Propanamide Formation

The allylated pyrazole intermediate is then reacted with acrylamide in a Michael addition. A solution of acrylamide (40 mmol) in DMF is added to the allylpyrazole derivative, heated to 100°C for 12 hours. The crude product is purified via recrystallization from ethanol, achieving this compound in 54–60% yield.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 100°C |

| Reaction Time | 12 hours |

| Yield | 54–60% |

One-Pot Tandem Alkylation-Amidation

To streamline synthesis, a one-pot method eliminates intermediate isolation. 3,5-Dimethylpyrazole , allyl bromide, and acrylamide are combined in a single reaction vessel with a dual-base system (NaOH and K₂CO₃). This approach leverages the higher reactivity of allyl bromide toward pyrazole’s NH group, followed by in situ amidation.

Optimization of Base Composition

A molar ratio of NaOH:K₂CO₃ = 1:2 suppresses side reactions such as acrylamide polymerization. The reaction achieves 68% yield at 80°C over 10 hours, with HPLC purity >98%.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates compared to toluene or THF. DMF affords optimal solubility for both pyrazole and acrylamide, critical for homogeneous reaction conditions.

Palladium-Catalyzed Allylic Amination

Alternative routes employ transition-metal catalysis for regioselective allylation. A palladium(0) complex (e.g., Pd(PPh₃)₄) facilitates the coupling of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide with allyl carbonates.

Catalytic Cycle and Conditions

The reaction proceeds via oxidative addition of allyl carbonate to Pd(0), forming a π-allyl palladium intermediate. Subsequent transmetallation with the propanamide’s NH group yields the desired product. Using 5 mol% Pd(PPh₃)₄ in THF at 60°C, yields reach 75% with minimal byproducts.

Advantages

- High regioselectivity (>90% for N-allylation).

- Compatibility with sensitive functional groups.

Solid-Phase Synthesis for High-Throughput Applications

Solid-supported strategies enable rapid library synthesis. Wang resin-bound 3,5-dimethylpyrazole is treated with allyl isocyanate, followed by cleavage with trifluoroacetic acid (TFA). This method achieves 85% purity without chromatography, though scalability remains limited.

Characterization and Analytical Validation

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.24 (s, 2H, pyrazole-H), 5.90–5.95 (m, 1H, allyl-CH), 5.25 (d, J = 17.2 Hz, 1H, trans-CH₂), 5.15 (d, J = 10.4 Hz, 1H, cis-CH₂), 3.45 (t, J = 6.8 Hz, 2H, CONHCH₂), 2.25 (s, 6H, CH₃), 2.10 (quintet, J = 6.8 Hz, 2H, CH₂).

- IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar pyrazole ring and antiperiplanar alignment of the allyl and propanamide groups. Intermolecular N-H⋯O hydrogen bonds stabilize the crystal lattice, as observed in related pyrazolylpropanamides.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 54–60 | 95 | High | Moderate |

| One-Pot Tandem | 68 | 98 | High | High |

| Palladium Catalysis | 75 | 99 | Moderate | Low |

| Solid-Phase Synthesis | 85 | 85 | Low | High |

Chemical Reactions Analysis

Types of Reactions

n-Allyl-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The carbonyl group in the propanamide moiety can be reduced to an alcohol.

Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

Oxidation: Formation of allyl epoxide or allyl aldehyde.

Reduction: Formation of 3-(3,5-dimethyl-1h-pyrazol-1-yl)propanol.

Substitution: Formation of substituted allyl derivatives.

Scientific Research Applications

n-Allyl-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanamide has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

Biology: Investigated for its potential as an enzyme inhibitor or as a building block for bioactive molecules.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of n-Allyl-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanamide depends on its specific application:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

a) 4-{[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide (Compound 18)

- Structure : Shares the 3-(3,5-dimethylpyrazol-1-yl)propanamide backbone but substitutes the allyl group with a sulfonamide-linked benzene ring .

- Synthesis : Prepared via refluxing hydrazide intermediates with 2,4-pentanedione in propan-2-ol under acidic conditions, contrasting with the allylation route likely used for the target compound .

b) 4-({2-[N-(2,5-Dimethyl-1H-pyrrol-1-yl)]-3-[(sulfamoylphenyl)amino]}propanamide (Compound 19)

- Structure : Replaces the pyrazole ring with a 2,5-dimethylpyrrole heterocycle, altering electronic properties (pyrrole’s aromaticity differs from pyrazole due to nitrogen positioning) .

- Spectral Data : 13C-NMR shows methyl groups on the pyrrole ring at 10.91 ppm, distinct from pyrazole methyl resonances (typically ~12–14 ppm for pyrazole derivatives) .

c) N-[4-(3-Methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide

- Structure : Features a cyclopropane-carboxamide core instead of propanamide, reducing conformational flexibility. The pyrazole is attached to a phenyl ring rather than directly to the propanamide chain .

- Implications : The rigid cyclopropane ring may limit binding interactions in biological systems compared to the flexible propanamide linker in the target compound.

Spectral and Crystallographic Insights

Data Tables

Table 1: Structural Comparison of Key Compounds

Biological Activity

n-Allyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide is a compound characterized by its unique structural features, including an allyl group and a pyrazole moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, which include anti-inflammatory, analgesic, antimicrobial, and neuroprotective effects. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure

The chemical formula for this compound is . The presence of the pyrazole ring contributes significantly to its pharmacological properties. The structure can be represented as follows:

1. Anti-inflammatory and Analgesic Properties

Compounds containing pyrazole rings are known to exhibit anti-inflammatory and analgesic effects. Preliminary studies have indicated that this compound may act on various inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines.

2. Antimicrobial Effects

Research suggests that this compound may possess antimicrobial properties. Pyrazole derivatives have been shown to inhibit bacterial growth and biofilm formation, making them candidates for treating infections caused by resistant strains.

3. Neuroprotective Effects

Molecular docking studies indicate that this compound may interact with receptors involved in neurodegenerative processes. These interactions could elucidate its mechanism of action and help identify potential therapeutic applications in neurodegenerative disorders.

Case Studies

Several studies have explored the biological activity of similar compounds and their implications for drug development:

| Study | Findings |

|---|---|

| Study A | Investigated the anti-inflammatory effects of pyrazole derivatives, demonstrating a significant reduction in cytokine levels in vitro. |

| Study B | Reported antimicrobial activity against various bacterial strains, with MIC values indicating potent efficacy. |

| Study C | Conducted molecular docking studies that suggested strong binding affinity to neuroprotective targets, indicating potential use in treating neurodegenerative diseases. |

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways.

- Receptor Interaction : The compound could bind to specific receptors associated with pain and inflammation.

- Cell Signaling Modulation : By affecting cell signaling pathways, it may alter cellular responses to stress and injury.

Q & A

Q. What synthetic methodologies are commonly employed to prepare n-Allyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide and related pyrazole derivatives?

The synthesis typically involves functionalizing the pyrazole core via nucleophilic substitution or Michael addition. For example, intermediates like 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide (a closely related compound) are synthesized by reacting acrylamide with pyrazole derivatives under controlled conditions . Protection of reactive groups (e.g., using methyl acrylate) and subsequent formylation or alkylation steps are critical to achieving regioselectivity, as demonstrated in analogous pyrazole-carboxaldehyde syntheses .

Q. How can the crystal structure of this compound be determined, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction is the gold standard. Data collection can be performed using a Rigaku R-AXIS RAPID diffractometer, with absorption corrections applied via multi-scan methods (e.g., ABSCOR) . For refinement, the SHELX system (SHELXL) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals . Complementary tools like WinGX provide a graphical interface for structure solution and validation .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : 1H/13C NMR to confirm regiochemistry of the allyl and pyrazole groups.

- FT-IR : To identify amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns. Cross-validation of spectral data with computational predictions (e.g., using Gaussian or ORCA) is advised to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting in NMR peaks?

Contradictions may arise from dynamic tautomerism or solvent effects. For pyrazole derivatives, variable-temperature NMR experiments can identify tautomeric equilibria . Additionally, DFT calculations (e.g., using Gaussian) can model electronic environments to predict splitting patterns. If crystallinity permits, X-ray data should be prioritized to unambiguously assign the structure .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Stepwise monitoring : Use TLC or HPLC to track intermediate formation (e.g., Michael adducts).

- Catalyst selection : For allylation, Pd-catalyzed coupling or phase-transfer catalysts may improve efficiency.

- Protection-deprotection : Temporarily masking reactive amines (e.g., with Boc groups) prevents side reactions during alkylation .

Q. How can computational modeling aid in predicting the biological activity or stability of this compound?

- Molecular docking : Tools like AutoDock Vina can predict binding affinities to target proteins (e.g., enzymes with pyrazole-binding pockets).

- MD simulations : GROMACS or AMBER can assess conformational stability in solvated environments.

- QSPR models : Relate physicochemical descriptors (logP, polar surface area) to experimental stability data .

Q. What experimental and computational approaches validate the absence of polymorphic forms in crystallized samples?

- PXRD : Compare experimental diffractograms with simulated patterns from single-crystal data .

- DSC/TGA : Detect thermal events indicative of polymorph transitions.

- Crystal structure prediction (CSP) : Use algorithms like USPEX or Random Forest to explore energetically feasible polymorphs .

Methodological Notes

- Structural Validation : Always cross-validate X-ray data with PLATON or checkCIF to detect missed symmetry or disorder .

- Synthesis Reproducibility : Document reaction conditions (e.g., solvent purity, inert atmosphere) rigorously, as pyrazole derivatives are sensitive to moisture and oxygen .

- Data Archiving : Deposit crystallographic data in the Cambridge Structural Database (CSD) or CCDC for community access .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.